molecular formula C7H6BNO4 B1429573 (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid CAS No. 710348-42-8

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid

Cat. No.: B1429573
CAS No.: 710348-42-8
M. Wt: 178.94 g/mol
InChI Key: WWGUKCACGZLIHO-UHFFFAOYSA-N
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Description

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BNO4 and a molecular weight of 178.94 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a benzoxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid typically involves the reaction of 2-oxo-2,3-dihydrobenzooxazole with boronic acid reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene are typically used.

Major Products

The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted benzoxazole derivatives.

Scientific Research Applications

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and catalysts. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2,3-Dihydrobenzooxazole-4-boronic acid
  • 2-oxo-2,3-Dihydrobenzooxazole-6-boronic acid
  • 2-oxo-2,3-Dihydrobenzooxazole-5-boronic ester

Uniqueness

(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and form stable complexes with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(2-oxo-3H-1,3-benzoxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-7-9-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUKCACGZLIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=O)N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232647
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-42-8
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710348-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add n-BuLi (1.6M in hexanes, 8.76 mL, 14.02 mmol) portionwise (exotherm) to a solution of 5-bromo-3H-benzooxazol-2-one (1.00 g, 4.67 mmol) in dry THF (28 mL) at −78° C. under N2. Stir at −40° C. for 1 h and add trimethylborate (1.94 g, 18.68 mmol) at once. Warm up to room temperature overnight. Add 1N aqueous HCl (50 mL) and stir for 3 h at room temperature. Extract into ethyl acetate, dry (MgSO4) and concentrate organics to a brown solid. Triturate with hexanes/toluene and collect 766 mg (92%) of the title compound as a brown powder. MS (ES) 179 (M+H), 177 (M−H); HPLC shows 80% purity.
Quantity
8.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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